N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide
Description
N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring, a triazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-2-3-15(19-21-8-9-26-19)10-17(13)23-18(25)14-4-6-16(7-5-14)24-12-20-11-22-24/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCDJGKUSZNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CO2)NC(=O)C3=CC=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.
Coupling with Benzamide: The final step involves coupling the oxazole-triazole intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-5-(1,3-oxazol-2-yl)phenyl]-4-(1,2,4-triazol-1-yl)benzamide: shares structural similarities with other compounds containing oxazole and triazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxazole and triazole rings, which confer distinct chemical and biological properties compared to other similar compounds.
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